molecular formula C10H10N2O3 B6264174 methyl 3-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate CAS No. 264606-30-6

methyl 3-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate

Cat. No.: B6264174
CAS No.: 264606-30-6
M. Wt: 206.2
InChI Key:
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Description

Methyl 3-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate is a heterocyclic compound that features a pyridine ring fused with an oxazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both nitrogen and oxygen heteroatoms within its structure imparts unique chemical properties, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-pyridinecarboxaldehyde with hydroxylamine to form an oxime, followed by cyclization with an esterifying agent such as methyl chloroformate. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane, conducted at room temperature to moderate heat.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing impurities and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the oxazole ring, potentially opening it to form amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Amines or alcohols depending on the extent of reduction.

    Substitution: Various substituted pyridines and oxazoles.

Scientific Research Applications

Methyl 3-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate has been explored in several scientific domains:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a building block in organic electronics.

Mechanism of Action

The compound’s mechanism of action in biological systems often involves interaction with specific enzymes or receptors. The pyridine ring can engage in π-π stacking interactions, while the oxazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(pyridin-2-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate
  • Methyl 3-(pyridin-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate
  • Ethyl 3-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate

Uniqueness

Methyl 3-(pyridin-3-yl)-4,5-dihydro-1,2-oxazole-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the pyridine nitrogen and the ester group can significantly affect the compound’s electronic properties and steric interactions, distinguishing it from its analogs.

Properties

CAS No.

264606-30-6

Molecular Formula

C10H10N2O3

Molecular Weight

206.2

Purity

85

Origin of Product

United States

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